molecular formula C8H15ClO2S B13287119 2,4-Dimethylcyclohexane-1-sulfonyl chloride

2,4-Dimethylcyclohexane-1-sulfonyl chloride

Cat. No.: B13287119
M. Wt: 210.72 g/mol
InChI Key: XCTIARNRCCQAQE-UHFFFAOYSA-N
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Description

2,4-Dimethylcyclohexane-1-sulfonyl chloride is an organic compound with the molecular formula C8H15ClO2S and a molecular weight of 210.72 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2,4-Dimethylcyclohexane-1-sulfonyl chloride typically involves the chlorosulfonation of 2,4-dimethylcyclohexane. One common method includes the use of N-chloro-N-(phenylsulfonyl)benzene sulfonamide (NCBSI) as a chlorinating agent . The reaction conditions are generally mild, and the process can yield high purity products. Industrial production methods often involve the use of thiourea and alkyl halides to form S-alkyl isothiouronium salts, which are then oxidatively chlorosulfonated to produce the desired sulfonyl chloride .

Chemical Reactions Analysis

2,4-Dimethylcyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include chlorine, thiourea, and various oxidizing agents. The major products formed from these reactions are sulfonamides, sulfonic acids, and other sulfonyl derivatives .

Mechanism of Action

The mechanism of action of 2,4-Dimethylcyclohexane-1-sulfonyl chloride involves its reactivity with nucleophiles, such as amines, to form sulfonamide bonds. This reaction is facilitated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles to form stable products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

2,4-Dimethylcyclohexane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

  • Methanesulfonyl chloride
  • Benzenesulfonyl chloride
  • Tosyl chloride

These compounds share similar reactivity patterns but differ in their structural properties and specific applications. For example, methanesulfonyl chloride is often used in the synthesis of sulfonamides and sulfonate esters, while benzenesulfonyl chloride is used in the production of dyes and pharmaceuticals .

This compound is unique due to its cyclohexane ring structure, which imparts different steric and electronic properties compared to linear or aromatic sulfonyl chlorides .

Properties

Molecular Formula

C8H15ClO2S

Molecular Weight

210.72 g/mol

IUPAC Name

2,4-dimethylcyclohexane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h6-8H,3-5H2,1-2H3

InChI Key

XCTIARNRCCQAQE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)C)S(=O)(=O)Cl

Origin of Product

United States

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